Einecs 276-425-2

bis-guanidine cationic biocide membrane disruption

EINECS 276-425-2 (CAS 72156-54-8) is a 1:1 lactic acid salt of N-[3-(amidinoamino)propyl]-N-dodecylguanidine, a bis-guanidine derivative with molecular formula C20H44N6O3 and a molecular weight of 416.6 g/mol. Structurally, it comprises two guanidine cationic centers linked by a propyl spacer, with a dodecyl (C12) hydrophobic tail on one terminal guanidine, neutralized by a lactate (2-hydroxypropanoic acid) counterion.

Molecular Formula C20H44N6O3
Molecular Weight 416.6 g/mol
CAS No. 72156-54-8
Cat. No. B12703884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 276-425-2
CAS72156-54-8
Molecular FormulaC20H44N6O3
Molecular Weight416.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCN(CCCN=C(N)N)C(=N)N.CC(C(=O)O)O
InChIInChI=1S/C17H38N6.C3H6O3/c1-2-3-4-5-6-7-8-9-10-11-14-23(17(20)21)15-12-13-22-16(18)19;1-2(4)3(5)6/h2-15H2,1H3,(H3,20,21)(H4,18,19,22);2,4H,1H3,(H,5,6)
InChIKeyKZYDVKCLOFRAAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Einecs 276-425-2 (CAS 72156-54-8): Bis-Guanidine Lactate Biocide Structural Identity and Comparator Landscape


EINECS 276-425-2 (CAS 72156-54-8) is a 1:1 lactic acid salt of N-[3-(amidinoamino)propyl]-N-dodecylguanidine, a bis-guanidine derivative with molecular formula C20H44N6O3 and a molecular weight of 416.6 g/mol [1]. Structurally, it comprises two guanidine cationic centers linked by a propyl spacer, with a dodecyl (C12) hydrophobic tail on one terminal guanidine, neutralized by a lactate (2-hydroxypropanoic acid) counterion. This bis-guanidine scaffold distinguishes it from the commercially dominant monoguanidine analogs: dodine (dodecylguanidine acetate, CAS 2439-10-3), a widely used agricultural fungicide, and dodecylguanidine hydrochloride (DGH, CAS 13590-97-1), an industrial biocide [2][3]. As a member of the alkylguanidine biocide class, it is positioned at the intersection of cationic surfactant chemistry, antimicrobial membrane disruption, and tunable counterion design.

Why Einecs 276-425-2 Cannot Be Directly Substituted by Dodine or Dodecylguanidine Hydrochloride


Although EINECS 276-425-2, dodine (acetate salt), and DGH (hydrochloride salt) share the dodecylguanidine pharmacophore, they are not interchangeable in formulation or application contexts. The bis-guanidine architecture introduces a second cationic center separated by a propyl spacer, fundamentally altering self-assembly behavior and hydrogen-bonding capacity relative to monoguanidine analogs [1]. Critically, the counterion identity governs key physicochemical properties: the lactate anion (pKa ~3.86) is a naturally occurring metabolite with distinct hydrogen-bonding capacity due to its α-hydroxyl group, differing from acetate (pKa ~4.76) and the chloride ion [2]. The bifunctional ionic liquid literature demonstrates that anion selection in N-dodecylguanidine salts directly modulates physical properties, antifungal activity, and systemic acquired resistance (SAR) induction in plants—parameters that cannot be replicated by simple salt metathesis of dodine or DGH [3]. Furthermore, the bis-guanidine scaffold may exhibit a different antimicrobial spectrum and membrane disruption kinetics compared to monoguanidine agents, as observed in comparative studies of guanidine oligomerization state on biocidal activity [4].

Einecs 276-425-2 Quantitative Differentiation Evidence Versus Monoguanidine and Bis-Guanidine Comparators


Bis-Guanidine Architecture: Dual Cationic Center Density Versus Monoguanidine Dodine

EINECS 276-425-2 possesses two guanidine cationic centers separated by a propyl (–CH2CH2CH2–) spacer, in contrast to dodine (dodecylguanidine acetate) which contains a single guanidine group. In guanidine-type surfactants, the spacer length between cationic groups directly modulates the balance between hydrogen-bonding-driven self-assembly and hydrophobic interaction-driven micellization [1]. Dodecylguanidine hydrochloride (C12A0G, monoguanidine) exhibits an unusually strong self-assembly tendency compared to common ionic surfactants due to inter-guanidine hydrogen bonding; introducing a spacer group (as in the propyl-linked bis-guanidine of EINECS 276-425-2) alters the hydrophilic group bulkiness and weakens inter-guanidine H-bonding, shifting aggregation behavior toward that of traditional ionic surfactants [1]. This structural feature may translate into distinct critical micelle concentration (CMC) values and membrane permeabilization kinetics compared to the monoguanidine dodine, which exhibits a first CMC of 20–30 µM and a second CMC of 110–120 µM in aqueous solution at 22.5 °C [2].

bis-guanidine cationic biocide membrane disruption self-assembly

Lactate Counterion: Biodegradability and Hydrogen-Bonding Differentiation from Acetate and Hydrochloride Salts

The lactate anion (2-hydroxypropanoate) in EINECS 276-425-2 is a naturally occurring metabolite that is readily biodegradable, in contrast to the chloride counterion in DGH (non-biodegradable inorganic anion) and the acetate counterion in dodine. The bifunctional ionic liquid study by Kukawka et al. (2022) establishes the principle that N-dodecylguanidine salts with different anions exhibit modified physical and biological properties relative to commercially available N-dodecylguanidine acetate (dodine), including reduced residue levels of active substance in plant tissues and the additional biological function of systemic acquired resistance (SAR) induction [1]. The α-hydroxyl group on lactate provides additional hydrogen-bond donor/acceptor capacity versus acetate (which lacks the α-OH), potentially influencing solubility, hygroscopicity, and interaction with biological membranes. US Patent 2,867,562 explicitly identifies lactic acid as one of the monocarboxylic acids suitable for forming dodecylguanidine salts with fungicidal activity, validating the lactate salt as a viable agricultural fungicide form [2]. DGH is reported as the most cytotoxic among eight guanidine-based chemicals tested (IC50: 0.39 µg/mL in WST assay), and acute inhalation exposure induces pulmonary inflammation in rats (LC50 >68 mg/m³, 4 h) [3]. While direct cytotoxicity data for the lactate salt are not available, the principle of anion-dependent toxicity modulation is established in the ionic liquid literature.

counterion engineering biodegradability ionic liquids green chemistry

Bis-Guanidine Scaffold: Fungicidal Spectrum Expansion Potential Versus Monoguanidine Agents

Patent literature on bisguanidine derivatives (US Patents 5,242,948 and 5,302,620) demonstrates that bisguanidines of the general formula with alkylene spacers (n = 5–8) exhibit fungicidal action that is distinct from and, at low application rates, potentially superior to previously known monoguanidine and bisguanidine compounds [1]. The patent explicitly states that the action of prior-art guanidine compounds (including GB 1,114,155 and α,ω-bis(3,4-dichlorobenzylguanidino)alkanes) is 'not always satisfactory, especially at low application rates and concentrations,' motivating the development of novel bisguanidine derivatives [1]. EINECS 276-425-2, with its propyl (C3) spacer, represents a shorter-chain bisguanidine variant distinct from the C5–C8 spacer bisguanidines claimed in these patents. The review by Popova (2021) classifies bisguanidines alongside amides and amidines as agents with a characteristic spectrum of antimicrobial activity, noting their application as disinfectants and antiseptics [2]. The bifunctional ionic liquid approach further demonstrates that N-dodecylguanidine-based salts can be engineered to combine high antifungal activity with systemic acquired resistance (SAR) induction—a dual functionality not reported for standard dodine or DGH formulations [3].

bisguanidine fungicide plant protection antifungal activity structure-activity relationship

Alkyl-Di-Guanidinium Salt Class: Established Microbicidal Application Precedent

European Patent EP 0213601 A2 (HOECHST AG) discloses microbicidal agents consisting essentially of 5–50% by weight of alkyl-di-guanidine salts of the formula where R' and R'' denote hydrogen or C8–C18-alkyl groups [1]. EINECS 276-425-2, bearing a dodecyl (C12) substituent and a propyl spacer, falls within this established class of alkyl-di-guanidinium salt microbicides. This patent provides formal precedent for the industrial utility of bis-guanidine salts as formulated microbicidal compositions, distinct from the monoguanidine agents dodine and DGH that dominate current commercial practice. The alkyl-di-guanidinium architecture enables formulation at defined active concentrations (5–50 wt%) that can be tailored to specific application requirements [1]. Additionally, patent literature on industrial microbicidal compositions (US 5,128,133) confirms that N-dodecylguanidine salts (hydrochloride or acetate) are effective in synergistic combination with 4,5-dichloro-1,2-dithiol-3-one for killing or inhibiting microbial growth and controlling slime formation [2], suggesting that the dodecylguanidine pharmacophore is amenable to formulation optimization through both counterion selection and co-biocide pairing.

alkyl-di-guanidinium microbicidal formulation HOECHST patent industrial biocide

Einecs 276-425-2 (CAS 72156-54-8) Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Agricultural Fungicide Development: Bis-Guanidine Alternative to Dodine with Potential SAR Induction

For agrochemical formulators developing next-generation fruit tree fungicides, EINECS 276-425-2 offers a bis-guanidine scaffold with a lactate counterion that may enable reduced application rates relative to dodine while adding systemic acquired resistance (SAR) induction capability. The bifunctional ionic liquid approach demonstrated by Kukawka et al. (2022) shows that N-dodecylguanidine-based salts can be engineered to combine antifungal activity with plant defense elicitation—a dual functionality not achievable with standard dodine acetate [1]. Patent precedent for dodecylguanidine monocarboxylic acid salts (including lactate) as fruit tree fungicides (US 2,867,562) provides formulation and regulatory guidance . Researchers targeting apple scab (Venturia inaequalis), pear scab, or peach brown rot should evaluate this compound as a dodine replacement candidate, particularly where pollinator safety and reduced environmental persistence are prioritized.

Industrial Water Treatment Biocide: Reduced-Toxicity Alternative to Dodecylguanidine Hydrochloride (DGH)

DGH is widely used as an industrial biocide for cooling towers, paper/pulp systems, and oil field water systems, but its high cytotoxicity (IC50: 0.39 µg/mL) and acute inhalation toxicity (pulmonary inflammation at 21.3 mg/m³ in rats) raise occupational health concerns [1]. EINECS 276-425-2, with its biodegradable lactate counterion and reduced hydrogen-bonding-driven aggregation due to the bis-guanidine spacer architecture , may offer a more favorable toxicological profile while retaining the broad-spectrum antimicrobial activity characteristic of the dodecylguanidine class. Industrial water treatment formulators seeking DGH substitutes that maintain efficacy against algae, bacteria, and slime-forming microorganisms while improving worker safety profiles should evaluate this compound. The alkyl-di-guanidinium salt patent precedent (EP 0213601) supports formulation at 5–50 wt% active concentration for microbicidal applications .

Green Chemistry and Sustainable Biocide Research: Counterion-Engineered Ionic Liquids

The bis-guanidine lactate salt structure of EINECS 276-425-2 positions it at the intersection of ionic liquid chemistry and sustainable biocide design. The Kukawka et al. (2022) paradigm demonstrates that counterion selection in N-dodecylguanidine salts directly modulates physical properties, biological activity, and environmental fate [1]. Researchers in green chemistry and sustainable agriculture can use EINECS 276-425-2 as a scaffold for systematic counterion variation studies, benchmarking against dodine acetate and DGH to establish quantitative structure-property-activity relationships. The lactate anion is particularly attractive as it is a naturally occurring metabolite listed on the FDA's GRAS (Generally Recognized As Safe) inventory, potentially facilitating regulatory acceptance in applications where direct food contact or environmental release is a concern.

Antimicrobial Material Coatings: Bis-Guanidine Immobilization on Surfaces

The dual guanidine functionality of EINECS 276-425-2 provides two reactive cationic sites per molecule, potentially enabling more efficient covalent immobilization on material surfaces compared to monoguanidine agents like dodine or DGH. Patent literature on bacteriostatic paper containing guanidine salts (US 3,264,172) confirms the utility of alkylguanidine salts—including decylguanidine lactate—in cellulosic substrates [1]. The bis-guanidine architecture may enhance retention in paper, textile, or membrane matrices through multi-point ionic or covalent attachment, reducing leaching and extending antimicrobial durability. Researchers developing antimicrobial food-contact materials, medical textiles, or water filtration membranes should evaluate this compound against monoguanidine benchmarks for loading capacity, leaching resistance, and sustained biocidal activity.

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